1-(3-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-8-3-4-11(6-12(8)15)18-7-10(5-13(18)19)14-16-9(2)17-20-14/h3-4,6,10H,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDGDXQYBQOOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidinone core substituted with a chloro-methylphenyl group and an oxadiazole moiety. The presence of these functional groups is believed to contribute to its diverse biological activities.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H15ClN4O2 |
| Molecular Weight | 304.75 g/mol |
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a wide range of biological activities. These include:
- Anticancer Activity : Compounds with oxadiazole derivatives have shown promising results against various cancer cell lines. For instance, derivatives have been reported to have IC50 values in the micromolar range against human tumor cell lines such as HeLa and CaCo-2 .
- Antimicrobial Properties : Oxadiazole derivatives are known for their antibacterial and antifungal activities. They have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics .
- Anti-inflammatory Effects : Some studies suggest that oxadiazole-containing compounds can inhibit pro-inflammatory pathways, potentially making them candidates for treating inflammatory diseases .
The precise mechanism of action for this specific compound is not fully elucidated; however, it is hypothesized to involve:
- Enzyme Inhibition : The oxadiazole moiety may interact with enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play crucial roles in cellular signaling and cancer progression .
- Receptor Modulation : The compound may modulate various receptors involved in signaling pathways related to cell proliferation and apoptosis.
- Cytotoxic Effects : In vitro studies have shown that the compound can induce cytotoxicity in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest .
Anticancer Activity
A study evaluated the anticancer properties of several oxadiazole derivatives, including the target compound. It was found that the compound exhibited significant cytotoxicity against a panel of human cancer cell lines with varying IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.12 |
| CaCo-2 | 8.45 |
| MCF-7 | 6.78 |
These results suggest that the compound has potential as an anticancer agent.
Antimicrobial Activity
In another study assessing antimicrobial properties, the compound was tested against both gram-positive and gram-negative bacteria:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
The results indicate that the compound has moderate antibacterial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyrrolidin-2-one derivatives with 1,2,4-oxadiazole substituents. Below is a comparative analysis of its structural and functional analogs:
Key Observations:
Substituent Effects on Bioactivity: The thioxo-oxadiazole derivative in exhibited 1.5× higher antioxidant activity than ascorbic acid, attributed to the electron-withdrawing thioxo group enhancing radical scavenging .
Structural Complexity and Pharmacokinetics: BTRX-335140 (navacaprant) demonstrates how incorporating the 3-methyl-1,2,4-oxadiazole moiety into larger, polycyclic frameworks (e.g., quinoline) can enhance target engagement and pharmacokinetic profiles .
Synthetic Accessibility :
- Analogs in and were synthesized via nucleophilic substitution or coupling reactions, suggesting the target compound could be prepared using similar methodologies .
Research Findings and Implications
- Antioxidant Potential: The thioxo-oxadiazole analog’s superior antioxidant activity highlights the importance of electron-deficient substituents on the oxadiazole ring for radical scavenging .
- Lipophilicity vs. Solubility : Chloro and methyl groups on the phenyl ring (target compound) balance lipophilicity for membrane permeability while avoiding excessive hydrophobicity seen in purely aromatic analogs (e.g., ).
- Metabolic Stability : Cyclopropyl substituents (as in ) or fused heterocycles (as in BTRX-335140) may reduce cytochrome P450-mediated metabolism, a consideration for future derivatization of the target compound.
Q & A
Q. What are the established synthetic routes for 1-(3-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Construct the pyrrolidin-2-one core using cyclization reactions. For example, Vilsmeier–Haack formylation (applied to pyrazolone derivatives in ) can introduce carbonyl groups to precursors.
- Step 2 : Introduce the 3-methyl-1,2,4-oxadiazole moiety via nitrile oxide cycloaddition or condensation of amidoximes with carboxylic acid derivatives.
- Step 3 : Functionalize the aromatic ring (3-chloro-4-methylphenyl) using halogenation or cross-coupling reactions.
- Characterization : Confirm regiochemistry via X-ray crystallography (as in , where single-crystal studies resolved bond lengths and angles) and NMR (e.g., for oxadiazole C=N signals).
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths (e.g., C–C = 0.002 Å in ) and confirm stereochemistry. SCXRD can also identify hydrogen bonding or π-π stacking interactions influencing stability.
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., CHClNO in ).
- Multinuclear NMR : Use and NMR to assign protons (e.g., pyrrolidinone NH) and carbons (e.g., oxadiazole C-5).
Advanced Research Questions
Q. How can synthetic yields be optimized for the 1,2,4-oxadiazole ring formation?
- Methodological Answer :
- Reaction Conditions : Screen catalysts (e.g., ZnCl for amidoxime cyclization) and solvents (DMF vs. toluene) to improve efficiency.
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify intermediates (e.g., nitrile oxide).
- Byproduct Analysis : Use LC-MS to detect side products (e.g., open-chain intermediates) and adjust stoichiometry or temperature.
- Example : achieved high precision in diazo-acetyl group introduction via controlled reaction conditions (100 K, R factor = 0.035).
Q. How should researchers address contradictions in spectral data (e.g., NMR vs. X-ray)?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* level).
- Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility (e.g., pyrrolidinone ring puckering).
- Crystallographic Refinement : Re-examine X-ray data for disorder or solvent effects (as in , where mean C–C bond length = 0.002 Å ensured accuracy).
Q. What computational methods predict the compound’s bioavailability or target interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with oxadiazole-binding pockets).
- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate logP, solubility, and CYP450 inhibition.
- Electronic Structure Analysis : Calculate HOMO-LUMO gaps (via Gaussian) to assess reactivity, focusing on the oxadiazole ring’s electron-withdrawing effects.
Q. What strategies elucidate the role of the 3-methyl-1,2,4-oxadiazole group in biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with modified oxadiazole substituents (e.g., 5-ethyl vs. 3-methyl) and compare bioactivity.
- Biophysical Assays : Use surface plasmon resonance (SPR) or ITC to measure binding affinity to target proteins.
- Metabolic Stability : Incubate with liver microsomes and track oxadiazole degradation via LC-MS/MS.
Data Analysis & Reporting
Q. How should researchers document crystallographic data for reproducibility?
- Methodological Answer :
- Deposit CIF Files : Submit to the Cambridge Structural Database (CSD) with full refinement details (R factor, temperature).
- Disclosure of Disorder : Annotate asymmetric units and hydrogen bonding networks (e.g., ’s data-to-parameter ratio = 14.7 ensured reliability).
- Validation Tools : Use checkCIF to flag outliers (e.g., bond angle deviations).
Q. What statistical approaches resolve batch-to-batch variability in synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (catalyst loading, reaction time).
- Multivariate Analysis : Use PCA to correlate impurity profiles with reaction conditions.
- Quality Control : Implement HPLC with UV/ELSD detection (e.g., ’s PubChem CID 75525856 for reference standards).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
